molecular formula C22H44NO8P B13394298 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13394298
M. Wt: 481.6 g/mol
InChI Key: RBFSPQDASPEAID-UHFFFAOYSA-N
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Description

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is an organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes a glycerol backbone esterified with heptanoic acid and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the following steps :

    Esterification: Glycerol is esterified with heptanoic acid to form 2,3-di(heptanoyloxy)propyl alcohol.

    Phosphorylation: The resulting diester is then reacted with 2-chloroethyl phosphate to form an intermediate.

    Quaternization: The intermediate is subsequently reacted with trimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, heptanoic acid, and the corresponding phosphate derivative.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The trimethylazaniumyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.

Major Products Formed

    Hydrolysis: Glycerol, heptanoic acid, and phosphate derivatives.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research :

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.

    Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives for its emulsifying properties.

Mechanism of Action

The mechanism of action of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its ability to interact with lipid bilayers and cell membranes . The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its heptanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making it particularly effective as an emulsifying agent and in the formation of stable lipid bilayers.

Properties

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

IUPAC Name

2,3-di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3

InChI Key

RBFSPQDASPEAID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Origin of Product

United States

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